5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

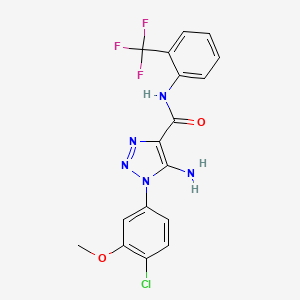

5-Amino-1-(4-chloro-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-chloro-3-methoxyphenyl group and at position 4 with a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl ring. Triazole carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N5O2/c1-28-13-8-9(6-7-11(13)18)26-15(22)14(24-25-26)16(27)23-12-5-3-2-4-10(12)17(19,20)21/h2-8H,22H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGHSNUDROICIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Substitution Reactions: Introduction of the amino group and the chloro-methoxyphenyl group through nucleophilic substitution reactions.

Amidation: Coupling of the triazole intermediate with 2-(trifluoromethyl)phenylamine to form the final carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions could target the nitro groups if present in derivatives.

Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

Material Science: Used in the synthesis of polymers and advanced materials.

Biology

Enzyme Inhibition: Potential inhibitors of enzymes such as kinases and proteases.

Antimicrobial Agents: Exhibits activity against bacteria, fungi, and viruses.

Medicine

Drug Development: Investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

Industry

Agriculture: Used in the development of pesticides and herbicides.

Pharmaceuticals: Key intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with DNA/RNA: Interfere with nucleic acid synthesis or function.

Modulate Receptors: Act as agonists or antagonists at various receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazole carboxamides reported in the literature:

Table 1: Structural and Physicochemical Comparison of Triazole Carboxamide Derivatives

Key Observations:

In contrast, derivatives with 4-fluorophenyl () or 4-methoxyphenyl () substituents exhibit simpler electronic profiles. The 2-(trifluoromethyl)phenyl carboxamide group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets. Comparatively, derivatives with 4-methoxyphenyl () or 2,4-difluorophenyl () substituents exhibit distinct electronic and steric properties .

The target compound’s 4-chloro-3-methoxyphenyl group balances moderate lipophilicity with polar methoxy functionality . Compounds with multiple fluorine atoms (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative metabolism .

Synthetic Complexity :

- The target compound’s ortho-substituted trifluoromethyl group on the carboxamide phenyl ring likely requires specialized synthetic steps, such as directed ortho-metalation or cross-coupling reactions, compared to para-substituted analogs (e.g., ). Derivatives with benzyl groups () may involve simpler alkylation steps .

Structural Characterization :

- Crystallographic data for related compounds (e.g., ) suggest that the SHELX software suite is frequently employed for structural refinement, highlighting its utility in confirming triazole carboxamide geometries .

Biological Activity

The compound 5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H15ClF3N5O

- Molecular Weight : 397.78 g/mol

- Chemical Structure : Contains a triazole ring, an amine group, and a carboxamide moiety.

This unique arrangement contributes to its biological properties, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol synthesis in cell membranes .

Anticancer Properties

Triazole derivatives have shown promise in cancer therapy. In vitro studies revealed that similar compounds could induce apoptosis in cancer cells. For instance, one study reported that a related triazole compound exhibited cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 27.3 μM . The proposed mechanism includes the disruption of cellular signaling pathways involved in proliferation and survival.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of triazole derivatives. Compounds structurally similar to the target compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often inhibit enzymes involved in fungal sterol biosynthesis.

- Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.

- Cytokine Modulation : The ability to modulate inflammatory cytokines can lead to reduced inflammation and improved outcomes in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.